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1,3,5-Thiadiazinane-4-thione

Cat. No.: B14562927
CAS No.: 61799-11-9
M. Wt: 134.23 g/mol
InChI Key: FAELTOKKIYXUOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3,5-Thiadiazinane (B1256643) Chemistry

The journey of 1,3,5-thiadiazinane chemistry began in the mid-19th century. The first synthesis of a compound featuring the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (a key derivative often abbreviated as THTT) scaffold was reported as early as 1848. nih.govsemanticscholar.orgmdpi.com However, it took nearly a century for the accurate chemical structure of this heterocyclic system to be correctly established and confirmed in 1944. nih.govsemanticscholar.orgmdpi.com

Early studies leading up to the 1980s primarily focused on the fundamental synthesis and characterization of these compounds. mdpi.com The initial publications after the structural elucidation began to highlight the influence of substituents at the N-3 and N-5 positions of the thiadiazine ring on the molecule's properties. nih.govmedwinpublishers.com This foundational work laid the groundwork for future exploration into the diverse chemical reactivity and potential applications of this heterocyclic core. The recognition that modifications to the substituents could significantly alter the compound's characteristics was a pivotal moment, steering the direction of subsequent research toward creating a wide array of derivatives to study their structure-activity relationships.

Contemporary Research Landscape of 1,3,5-Thiadiazinane-4-thione and its Derivatives (e.g., Tetrahydro-2H-1,3,5-thiadiazine-2-thione, THTT)

In recent decades, research into this compound and its derivatives, particularly Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), has expanded significantly. mdpi.comnih.gov The contemporary landscape is characterized by the development of sophisticated synthetic methodologies and a broad investigation into the chemical properties of these compounds.

The most widely employed synthetic route to obtain THTT derivatives is a one-pot reaction that begins with a primary amine, which reacts with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt intermediate. nih.govnih.goviucr.org This intermediate is not typically isolated but is subjected to cyclocondensation with formaldehyde (B43269) and a second amine-containing compound (such as an amino acid or another primary amine) to yield the final 3,5-disubstituted THTT product. nih.govmedwinpublishers.comnih.govscispace.com

To enhance efficiency and purity, modern synthetic approaches have been developed. These include solid-phase synthesis, where one of the reactants is attached to a resin support, and liquid-phase synthesis using soluble polymer supports like polyethylene (B3416737) glycol (PEG). nih.govnih.govarkat-usa.org These methods facilitate easier purification of the final products. arkat-usa.org Researchers have also synthesized more complex structures, such as bis-THTTs, where two thiadiazine rings are linked together. nih.govsemanticscholar.orgnih.gov

Computational chemistry, particularly Density Functional Theory (DFT) studies, has become an important tool in this field. It provides theoretical evidence for proposed reaction mechanisms, such as the active role of water in promoting the intramolecular cyclization during synthesis. nih.gov

Current research is heavily invested in synthesizing novel derivatives by introducing a wide variety of substituents at the N-3 and N-5 positions. mdpi.comnih.gov This has led to the creation of extensive libraries of compounds, including those incorporating other heterocyclic moieties like 1,3,4-thiadiazole (B1197879). nih.gov The primary goal of this extensive synthetic effort is to explore the diverse chemical space and understand the structure-property relationships of these complex molecules. nih.govsemanticscholar.org

Research Data Tables

Table 1: Common Synthetic Methodologies for 1,3,5-Thiadiazinane-2-thione Derivatives

Synthesis MethodDescriptionKey ReagentsStage of Research
Conventional Solution-Phase A one-pot reaction involving the formation of a dithiocarbamate salt followed by cyclocondensation. nih.govnih.govPrimary amines, Carbon disulfide, Potassium hydroxide, Formaldehyde. nih.goviucr.orgHistorical & Contemporary
Solid-Phase Synthesis The synthesis is carried out with one of the reactants attached to a solid polymer resin support, simplifying purification. nih.govnih.govResin-bound amino acid, Dithiocarbamate, Formaldehyde. nih.govContemporary
Liquid-Phase Synthesis (PEG Support) Uses a soluble polymer like polyethylene glycol (PEG) as a support, allowing for homogeneous reaction conditions and easy product precipitation. arkat-usa.orgPEG-bound amino acid, Dithiocarbamate, Formaldehyde. arkat-usa.orgContemporary

Table 2: Spectroscopic Characterization Data for a Representative this compound Derivative

The following data is for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (Compound 8b from a 2019 study). nih.gov

Spectroscopic TechniqueKey Observations
¹H NMR (400MHz, DMSO-d₆)δ 12.45 (s, 1H, CONH), 7.41 (d, J = 7.4 Hz, 2H, PhH), 7.34 (t, J = 7.3 Hz, 2H, PhH), 7.31–7.24 (m, 1H, PhH), 4.54 (s, 4H, NCH₂NCH₂S), 4.49 (s, 2H, SCH₂Ph), 3.82 (s, 2H, COCH₂), 3.37 (s, 3H, NCH₃). nih.gov
¹³C NMR (101 MHz, DMSO-d₆)δ 190.5, 168.6, 159.2, 158.6, 137.2, 129.5, 129.0, 128.1, 71.8, 58.8, 53.3, 38.0. nih.gov
High-Resolution Mass Spectrometry (HRMS-ESI) m/z calcd for C₁₅H₁₇N₅NaOS₄ ([M+Na]⁺): 434.0208, found: 434.0204. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2S2 B14562927 1,3,5-Thiadiazinane-4-thione CAS No. 61799-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61799-11-9

Molecular Formula

C3H6N2S2

Molecular Weight

134.23 g/mol

IUPAC Name

1,3,5-thiadiazinane-4-thione

InChI

InChI=1S/C3H6N2S2/c6-3-4-1-7-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

FAELTOKKIYXUOT-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)NCS1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 1,3,5 Thiadiazinane 4 Thione Scaffolds

Established Synthetic Routes to Substituted 1,3,5-Thiadiazinane-4-thiones (THTT)

The construction of the THTT core can be achieved through several reliable synthetic pathways. These routes include one-pot multicomponent reactions, sequential protocols that build the ring system in a stepwise manner, and solid-phase synthesis for combinatorial library development.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like THTT from simple, readily available starting materials in a single synthetic operation. nih.govnih.gov These strategies are highly valued for their simplicity, reduction of waste, and ability to rapidly generate libraries of compounds.

A notable example is the one-pot Domino synthesis of 2,3-Bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl) propionic acid. mdpi.com This approach combines multiple transformations in a single pot without the isolation of intermediates, streamlining the synthetic process. While detailed examples for a broad range of THTTs via MCRs are still emerging, the principles have been successfully applied to similar sulfur-nitrogen heterocycles, suggesting significant potential for future development in THTT synthesis. nih.govnih.gov

Strategy Reactants Key Features Reference
One-Pot Domino SynthesisDiamine, Carbon Disulfide, Formaldehyde (B43269), Amino AcidEfficient construction of bis-THTT structures. mdpi.com
Catalyst-Free Three-Component ReactionArylaldehydes, Thiourea, OrthoformatesRapid, catalyst-free synthesis of related 1,3,5-triazine-2,4-dithione derivatives. nih.govnih.gov

The most established and widely used method for synthesizing THTT derivatives is a sequential protocol that proceeds via a dithiocarbamate (B8719985) intermediate. mdpi.com This robust method involves two main steps:

Formation of the Dithiocarbamate Salt: The synthesis begins with the reaction of a primary amine with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521). This reaction affords a dithiocarbamate potassium salt. mdpi.com This intermediate is generally used in the subsequent step without isolation. mdpi.com The formation of dithiocarbamic acids from carbon disulfide and primary or secondary amines is a well-established chemical transformation. researchgate.net

Cyclocondensation: The dithiocarbamate salt is then treated with formaldehyde and a second primary amine in an aqueous or alcoholic medium. This step results in a Mannich-type reaction, leading to the cyclization and formation of the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione ring system. mdpi.comresearchgate.net

This sequential approach is highly versatile, allowing for the introduction of diverse substituents at both the N-3 and N-5 positions by varying the choice of the two primary amine starting materials. mdpi.com

Table 1: Examples of Starting Materials for Sequential THTT Synthesis

N-3 Substituent Precursor (Amine 1) N-5 Substituent Precursor (Amine 2) Resulting THTT Structure
Glycine (B1666218)Phenylamine2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid
MethylamineN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide precursorN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide
Various Amino AcidsVarious AminesDiverse library of 3,5-disubstituted THTT derivatives

Data compiled from multiple sources. mdpi.comresearchgate.net

Solid-phase organic synthesis (SPOS) provides a powerful platform for the preparation of libraries of THTT derivatives for screening purposes. mdpi.com This technique involves attaching the growing molecule to an insoluble polymer support, which simplifies purification by allowing reagents and by-products to be washed away after each step. mdpi.comnih.gov

The synthesis of 3-(5'-carboxypentyl)-5-substituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones has been successfully demonstrated using this approach. mdpi.comnih.gov The general procedure is as follows:

Immobilization: An N-Fmoc-protected amino acid, such as 6-amino-n-hexanoic acid, is anchored to a solid support like hydroxymethyl polystyrene resin via a suitable linker (e.g., 'SASRIN'). mdpi.com

Dithiocarbamate Formation: The free amino group of the resin-bound amino acid is deprotected and then converted into the corresponding dithiocarbamate by treatment with carbon disulfide. mdpi.comnih.gov

Cyclization and Cleavage: The resin-bound dithiocarbamate undergoes cyclization upon reaction with formaldehyde and a free amino acid in solution. Subsequent cleavage from the resin yields the desired 5-substituted THTT derivative with a carboxylic acid handle for further functionalization. mdpi.com

The synthesis of molecules containing two THTT rings, known as bis-THTT analogs, follows a logic similar to the synthesis of mono-THTT compounds. mdpi.com The key difference is the use of a diamine as the initial starting material. mdpi.com

The general procedure involves reacting a diamine (e.g., ethylenediamine) with a duplicated molar quantity of carbon disulfide and potassium hydroxide to form a bis-dithiocarbamate salt intermediate. mdpi.comresearchgate.net This intermediate then reacts with formaldehyde and two equivalents of a primary amino acid to yield the final bis-THTT product, where the two heterocyclic rings are connected by the alkyl chain of the original diamine. mdpi.com This strategy has been employed to create various alkyl-linked bis-(2-thioxo- nih.govnih.govbiointerfaceresearch.com thiadiazinan-3-yl) carboxylic acids. mdpi.com

Proposed Reaction Mechanisms for 1,3,5-Thiadiazinane-4-thione Formation

The formation of the THTT ring via the dithiocarbamate route is believed to proceed through a stepwise mechanism involving key intermediate species. mdpi.com

The reaction mechanism for the formation of the THTT scaffold from a primary amine, carbon disulfide, formaldehyde, and a second amine is centered around the initial formation of a dithiocarbamate salt.

Dithiocarbamate Formation: The first step is the nucleophilic addition of a primary amine to carbon disulfide, which, in the presence of a base like KOH, forms a stable dithiocarbamate salt. This salt is the key nucleophile for the subsequent ring-forming steps. mdpi.com

Mannich-Type Condensation: The cyclization is proposed to proceed via a Mannich-type reaction. It is hypothesized that the second primary amine reacts with formaldehyde to form a reactive N-hydroxymethylamine or an iminium ion intermediate.

Ring Closure: The dithiocarbamate then acts as a nucleophile, attacking the formaldehyde-amine adduct. A subsequent intramolecular condensation and dehydration involving another molecule of formaldehyde leads to the formation of the stable six-membered this compound ring. mdpi.com

Analogous mechanistic studies on the formation of related heterocycles, such as 1,3,5-triazine-2,4-dithiones from aldehydes and thiourea, have identified bis-adduct intermediates (e.g., 1,1'-(phenylmethylene)bis(thiourea)) that precede the final cyclization, lending support to a stepwise condensation mechanism. nih.govnih.gov

Solvation Effects in Heterocyclization Mechanisms

The choice of solvent plays a critical role in the successful synthesis of the this compound ring system. The heterocyclization process, typically a multi-component reaction, is sensitive to the reaction medium, which can influence reaction rates, yields, and even the stability of the final product. For instance, in the synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT), ethanol (B145695) is often employed as the solvent for the initial formation of a dithiocarbamate intermediate from a primary amine, carbon disulfide, and potassium hydroxide. clockss.org Subsequent steps involving formaldehyde and another primary amine are also compatible with aqueous and buffered solutions, such as a phosphate (B84403) buffer (pH 7.8), to facilitate the final ring closure. clockss.org

The selection of solvent becomes particularly crucial during subsequent functional group transformations. In the esterification of THTT derivatives bearing a carboxylic acid functionality, the use of thionyl chloride in ethanol as the solvent has been proven effective. clockss.org This specific choice highlights the need for a solvent that can facilitate the reaction while avoiding the degradation of the THTT core, which has been observed to be sensitive to high temperatures and prolonged heating. clockss.org The use of chloroform (B151607) has also been reported in the synthesis of certain complex 1,3,5-thiadiazine derivatives, demonstrating the adaptability of the synthetic procedures to different solvent environments depending on the specific reactants and desired products. asianpubs.org

Diversification Strategies for this compound Derivatives

The this compound scaffold is amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds. These diversification strategies primarily focus on substitutions at the nitrogen atoms, functional group transformations of substituents, formation of metal complexes, and integration into larger, hybrid heterocyclic systems.

N-Substitution Patterns and Their Synthetic Access

The most common diversification strategy involves the introduction of various substituents at the N-3 and N-5 positions of the thiadiazinane ring. The general and widely used method for synthesizing 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones involves a one-pot reaction. nih.govnih.gov This process begins with the reaction of a primary amine with carbon disulfide in the presence of a base like potassium hydroxide to form a dithiocarbamate salt in situ. nih.govpeerj.com This intermediate is not typically isolated. Subsequently, formaldehyde is added, followed by the addition of a second primary amine, which can be the same as or different from the first, to yield the final 3,5-disubstituted product. nih.govnih.gov

This methodology allows for significant variation in the substituents at both nitrogen positions. A wide range of primary alkyl and aryl amines can be utilized to introduce diverse functional groups. nih.gov For example, amino acids like glycine can be incorporated, leading to derivatives with carboxylic acid functionalities. researchgate.net The flexibility of this synthetic route has enabled the preparation of numerous derivatives with varying lipophilicity and chemical properties. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives
Compound NameN-3 SubstituentN-5 SubstituentReference
3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thioneMethylMethyl nih.gov
3-phenyl-5-(1-phenylethyl)-THTTPhenyl1-Phenylethyl nih.gov
5-(2-Hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thioneMethyl2-Hydroxyethyl nih.gov
2-(5-butyl-6-thioxo-1,3,5-thiadiazinane-3-yl)acetic acidCarboxymethylButyl researchgate.net

Esterification and Other Functional Group Transformations

Functional groups appended to the N-3 or N-5 substituents of the this compound ring can be further modified to create new derivatives. Esterification is a common transformation for derivatives that contain carboxylic acid groups. clockss.org For example, THTT derivatives with an N-3 carboxylic functionality can be converted to their corresponding esters. clockss.org A successful method for this transformation involves the use of thionyl chloride in ethanol. clockss.org

Another approach to esterification involves the reaction of THTT derivatives bearing hydroxyl groups with acylating agents. For instance, ethanolamine-substituted 3,5-disubstituted-thiadiazine-2-thiones have been reacted with acetyl chloride and benzoyl chloride in dry pyridine (B92270) to yield the corresponding acetate (B1210297) and benzoate (B1203000) esters. nih.gov Beyond esterification, other transformations include the acetylation of imino groups in more complex thiadiazine systems, leading to compounds like 1,3,5-thiadiazin-3-(6H)-yl)ethanone derivatives. asianpubs.org These transformations are crucial for creating prodrugs or modifying the physicochemical properties of the parent compound. clockss.org

Formation of Organometallic Adducts and Complexes

The nitrogen and sulfur atoms within the this compound ring and its substituents can act as ligands, enabling the formation of organometallic complexes. Synthesized thiadiazinane thione derivatives have been successfully transformed into complexes with various transition metals. researchgate.net Specifically, derivatives such as 2-(5-(2-hydroxyethyl)-2-thioxo-1,3,5-thiadiazinane-3-yl)acetic acid and 2-(5-butyl-6-thioxo-1,3,5-thiadiazinane-3-yl)acetic acid have been used as ligands to form complexes with Ni(II), Co(II), Cu(II), Zn(II), and Fe(II) using their respective metal salts. researchgate.net The formation of these metal complexes introduces new structural and electronic properties to the thiadiazinane scaffold, opening avenues for applications in catalysis and materials science.

Table 2: Metal Complexes of this compound Derivatives
LigandMetal IonReference
2-(5-(2-hydroxyethyl)-2-thioxo-1,3,5-thiadiazinane-3-yl)acetic acidNi(II), Co(II), Cu(II), Zn(II), Fe(II) researchgate.net
2-(5-butyl-6-thioxo-1,3,5-thiadiazinane-3-yl)acetic acidNi(II), Co(II), Cu(II), Zn(II), Fe(II) researchgate.net

Integration into Hybrid Heterocyclic Systems

A key diversification strategy involves the covalent linking of the this compound moiety to other heterocyclic systems to create hybrid molecules. This approach aims to combine the chemical properties of different scaffolds to develop novel compounds. nih.gov

One notable example is the synthesis of 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group. peerj.comnih.govnih.gov In these hybrid systems, the 1,3,4-thiadiazole fragment is typically introduced via a substituent at one of the nitrogen atoms of the thiadiazinane ring. nih.gov For instance, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide is a representative compound from this class. nih.govresearchgate.net

Other examples of hybrid systems include:

Quinoline-Thiadiazine Hybrids: Novel 1,3,5-thiadiazine derivatives have been synthesized integrated with a quinoline (B57606) moiety. asianpubs.org

Isoniazid-Thiadiazine Hybrids: 3-Substituted-5-(4-pyridylcarboxamide)tetrahydro-2H- clockss.orgpeerj.combiointerfaceresearch.comthiadizine-2-thione derivatives have been prepared as derivatives of the antitubercular drug isoniazid (B1672263). mdpi.com

Glycine-Thiadiazine Hybrids: The incorporation of glycine and glycinamide (B1583983) moieties at the N-3 and/or N-5 positions has been explored to introduce polar groups into the structure. nih.gov

This strategy of creating hybrid molecules significantly expands the chemical space accessible from the this compound core, allowing for the fine-tuning of properties for various applications. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1,3,5 Thiadiazinane 4 Thione Compounds

Comprehensive Spectroscopic Fingerprinting

Spectroscopic analysis offers a detailed fingerprint of 1,3,5-Thiadiazinane-4-thione compounds, enabling their unambiguous identification and characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to confirm the structures of newly synthesized derivatives. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra, the protons on the core 1,3,5-thiadiazinane (B1256643) ring typically exhibit characteristic signals. For instance, the methylene (B1212753) protons of the ring (often designated as N-CH₂-N and S-CH₂-N) generally appear as singlets or multiplets in the range of δ 4.12–5.22 ppm. nih.govmdpi.com The precise chemical shift and multiplicity can be influenced by the nature of the substituents at the N-3 and N-5 positions. For example, in derivatives with a stereocenter adjacent to the ring, the ring's methylene protons can become diastereotopic, leading to more complex splitting patterns such as doublets and multiplets instead of singlets. nih.gov

¹³C NMR spectroscopy is particularly useful for identifying the thiocarbonyl (C=S) group, which displays a characteristic signal in the downfield region of the spectrum, typically between δ 190.0 and 194.0 ppm. mdpi.comnih.gov The signals for the ring carbons (C-4 and C-6) are generally less sensitive to the substituents on the nitrogen atoms and appear further upfield. mdpi.com For complex derivatives, complete and unambiguous assignment of all proton and carbon signals is often achieved through two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide nih.govDMSO-d₆4.53 (s, 4H, NCH₂NCH₂S), 3.81 (s, 2H, COCH₂), 3.36 (s, 3H, CH₃)190.5 (C=S), 71.8, 58.8, 53.4 (Ring & Linker Carbons)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide nih.govDMSO-d₆4.76 (s, 2H, NCH₂N), 4.69 (s, 2H, SCH₂N), 4.02 (s, 2H, COCH₂)193.4 (C=S), 74.1, 59.3, 53.2 (Ring & Linker Carbons)
5-(2-Hydroxypropyl)-3-propyl-1,3,5-thiadiazinane-2-thione nih.govDMSO4.44 (m, 2H, Ring CH₂), 4.34 (m, 2H, Ring CH₂)190.77 (C=S), 70.86, 59.48, 57.69, 53.29 (Ring & Linker Carbons)
3-Butyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione nih.govCDCl₃4.37 (d, 4H, Ring CH₂), 3.93 (t, 2H, NCH₂), 2.78 (t, 2H, NCH₂)190.91 (C=S), 62.01, 54.77, 50.0, 47.65 (Ring & Linker Carbons)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound compounds. The most prominent and diagnostic absorption band is that of the C=S (thiocarbonyl) group, which typically appears in the region of 1470–1500 cm⁻¹. nih.gov Other important vibrations include aliphatic C-H stretching, usually observed between 2850 and 3000 cm⁻¹. nih.gov When hydroxyl (-OH) or amine (N-H) groups are present in the substituents, they give rise to characteristic broad or sharp bands in the higher frequency region, typically above 3100 cm⁻¹. nih.gov For derivatives containing carbonyl groups (C=O), such as esters or amides, strong absorption bands are observed in the 1660-1750 cm⁻¹ range. nih.govekb.eg

Table 2: Characteristic IR Absorption Bands for Selected this compound Derivatives (cm⁻¹)
CompoundC=S StretchAliphatic C-H StretchOther Key Bands
3-Benzyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-4-thione nih.gov147428533310 (O-H), 3021 (Aromatic C-H)
5-(2-Benzoyloxyethyl)-3-butyl-1,3,5-thiadiazinane-4-thione nih.gov14752865–29901748 (C=O, ester), 3135 (Aromatic C-H)
3-Butyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-4-thione nih.gov15002855N/A
5-Amino-N-phenyl-6H-1,3,4-thiadiazine-2-carboxamide ekb.egN/AN/A3413, 3325 (NH₂), 1713 (C=O, cyclic), 1667 (C=O, amidic)

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is indispensable for confirming the elemental composition of synthesized this compound derivatives. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of a molecule with extremely high accuracy (often to four decimal places). By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed chemical formula, HRMS provides definitive confirmation of the compound's identity, leaving little room for ambiguity. nih.gov The excellent agreement between the calculated and found m/z values is a standard criterion for the structural verification of novel compounds in this class.

Table 3: HRMS Data for Selected this compound Derivatives
CompoundFormulaIonCalculated m/zFound m/z
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide nih.govC₂₁H₂₂N₅OS₄[M+H]⁺488.0702488.0696
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide nih.govC₁₅H₁₆ClN₅NaOS₄[M+Na]⁺467.9819467.9814
5-(2-Hydroxypropyl)-3-propyl-1,3,5-thiadiazinane-2-thione nih.govC₉H₁₈N₂OS₂[M+H]⁺235.0933235.0930
5-(2-Benzoyloxyethyl)-3-butyl-1,3,5-thiadiazinane-4-thione nih.govC₁₆H₂₂N₂O₂S₂[M+H]⁺339.1200339.1192

Solid-State Structural Elucidation via X-ray Crystallography

The structures of several this compound derivatives have been unambiguously confirmed using this method. nih.govresearchgate.net For example, the crystal structure of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide was determined by X-ray diffraction, which served to validate the structural assignments made by NMR and other spectroscopic techniques. nih.govresearchgate.net Similarly, the solid-state conformation of 5-carboxy-ethyl-3-(2'-furfurylmethyl) tetrahydro-2H-1,3,5-thiadiazine-2-thione was established through X-ray analysis, providing a foundational understanding of its structural profile. mdpi.com This technique is crucial for validating computational models and understanding intermolecular interactions in the crystalline lattice.

Conformational Analysis and Stereochemical Characterization

The six-membered 1,3,5-thiadiazinane ring is not planar and can adopt various conformations, such as chair or boat forms. Understanding the preferred conformation is key to comprehending the molecule's stereochemistry and potential interactions.

X-ray crystallography has been instrumental in determining the most stable conformation of these compounds in the solid state. mdpi.com For instance, the analysis of 5-carboxy-ethyl-3-(2'-furfurylmethyl) tetrahydro-2H-1,3,5-thiadiazine-2-thione revealed its specific conformational profile in the crystal. mdpi.com

In addition to solid-state analysis, NMR spectroscopy provides insights into the conformational dynamics and stereochemistry in solution. The observation of distinct signals for diastereotopic protons on the thiadiazinane ring in certain chiral derivatives is direct evidence of a conformationally restricted or specific stereochemical environment. nih.gov Theoretical calculations, using methods like the semi-empirical AM1 and ab-initio Hartree-Fock, have also been employed to complement experimental data, helping to map the conformational energy landscape and predict the most stable structures. mdpi.com

Computational and Theoretical Chemistry Studies on 1,3,5 Thiadiazinane 4 Thione Systems

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Detailed studies employing ab initio methods to investigate the electronic structure and reactivity of the parent 1,3,5-Thiadiazinane-4-thione are not found in the surveyed literature.

Molecular Modeling and Dynamics Simulations

Specific applications of semi-empirical and molecular mechanics methods for the in-depth study of this compound are not documented.

A detailed exploration of the conformational landscape of this compound through computational methods is not described in the available literature.

Analysis of Intramolecular Interactions and Electronic Properties

Comprehensive analyses of the intramolecular interactions and electronic properties of this compound are not present in the reviewed scientific papers.

Electron Density Distribution and Critical Point Analysis

No published studies were found that specifically detail the electron density distribution and critical point analysis for this compound. This type of analysis, often conducted using Quantum Theory of Atoms in Molecules (QTAIM), would provide insights into the nature of chemical bonds and intermolecular interactions within the crystal structure of the compound.

Natural Bond Orbital (NBO) Charge Analysis

There is no available research that reports on the Natural Bond Orbital (NBO) charge analysis of this compound. NBO analysis is a theoretical method used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. Such data would be valuable for understanding the electronic structure and reactivity of this specific thiadiazinane isomer.

Characterization of Weak Non-Covalent Interactions

Specific characterization of weak non-covalent interactions for this compound has not been reported in the scientific literature. Studies on related heterocyclic systems have employed methods like QTAIM to analyze interactions such as hydrogen bonds and van der Waals forces, but this has not been applied to the 4-thione isomer in any accessible research.

Structure Activity Relationship Sar Studies of 1,3,5 Thiadiazinane 4 Thione Derivatives

Impact of N-Substitution on Activity Profiles

The balance between lipophilicity and hydrophilicity, often determined by the substituents at the N-3 and N-5 positions, is a critical factor for the biological activity of 1,3,5-thiadiazinane-4-thione derivatives. nih.gov This balance influences the compound's ability to cross biological membranes and interact with target sites.

Generally, the introduction of lipophilic (hydrophobic) groups at both the N-3 and N-5 positions tends to result in compounds with high antimicrobial activity. nih.gov However, this increased lipophilicity can sometimes be associated with higher toxicity. Specifically, the presence of a hydrophobic group at the N-5 position has been shown to favor antimicrobial activity. nih.gov For antiparasitic applications, achieving an optimal structure-activity relationship requires a careful combination of both lipophilic and hydrophilic characteristics in the substituents at N-3 and N-5. nih.gov For instance, in studies on antiprotozoal agents, lipophilic substituents at the N-3 position demonstrated better performance against Trypanosoma cruzi than hydrophilic ones. nih.gov

The introduction of various chemical moieties, including alkyl, aryl, and amino acid groups, at the N-3 and N-5 positions has allowed for a detailed exploration of the SAR of this compound derivatives.

Alkyl and Aryl Groups: The presence of alkyl or aryl groups can significantly modulate the biological activity. In one study, a derivative with a methyl group at N-5, combined with an N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide moiety at N-3, showed potent activity against the plant pathogen Rhizoctonia solani. nih.govnih.gov Similarly, derivatives bearing aryl groups such as phenyl and benzyl (B1604629) at the N-3 position have demonstrated notable antimicrobial effects. researchgate.netnih.gov For example, 3-phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione was found to be active against Staphylococcus aureus and Enterococcus faecalis. researchgate.net The π-π interactions afforded by aryl groups may contribute to binding at the target site. nih.gov

Amino Acid Moieties: The incorporation of amino acid moieties is a common strategy to modify the properties of the parent compound. The THTT scaffold has been successfully linked to various amino acids and peptides to enhance cellular uptake by increasing lipophilicity. nih.govmdpi.com For example, derivatives of β-alanine have shown significant antibacterial and antifungal properties. mdpi.com Specifically, a compound with an ethyl group at N-3 and a β-alanine residue at N-5 exhibited antibacterial activity, while those with aralkyl groups at N-3 showed antifungal activity against Candida albicans and Fusarium oxysporum. mdpi.com

Research into Diverse Biological and Agrochemical Applications (Focus on mechanism/structural correlation)

The versatile this compound scaffold has been explored for a wide range of applications, from medicine to agriculture. The mechanism of action is often attributed to the hydrolysis of the thiadiazinane ring, which releases bioactive molecules like isothiocyanates and dithiocarbamic acids. mdpi.com

Derivatives of this compound have shown significant promise as antimicrobial agents, active against a spectrum of bacteria and fungi. SAR studies have been instrumental in identifying the key structural features that modulate this potency.

The substitution pattern is crucial for activity. For instance, a series of novel 1,3,5-thiadiazinane-2-thione derivatives bearing a 1,3,4-thiadiazole (B1197879) group were synthesized and evaluated for their activity against plant pathogens. nih.govnih.gov Compound 8a , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, was particularly effective against the fungus Rhizoctonia solani with an EC50 value of 33.70 µg/mL, outperforming the commercial fungicide hymexazol (B17089) (EC50 of 67.10 µg/mL). nih.govresearchgate.net This same compound also displayed notable antibacterial effects against Xanthomonas oryzae pv. oryzae, with an inhibition rate of 56% at 100 µg/mL. nih.govresearchgate.net

Another study highlighted the potent antifungal activity of 3-phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (4a ), which exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Candida albicans. researchgate.net This compound also showed strong activity against C. krusei (MIC: 8 µg/mL) and C. parapsilosis (MIC: 4 µg/mL), surpassing the efficacy of the standard drug fluconazole (B54011) in these cases. researchgate.net The presence of two phenyl groups likely contributes to the lipophilicity, facilitating passage through the fungal cell membrane.

Antimicrobial Activity of Selected this compound Derivatives
CompoundSubstituentsTarget OrganismActivity MeasurementResultReference
8aN-3: acetamide (B32628) linked to 5-(ethylthio)-1,3,4-thiadiazole; N-5: methylRhizoctonia solaniEC5033.70 µg/mL nih.govresearchgate.net
8aN-3: acetamide linked to 5-(ethylthio)-1,3,4-thiadiazole; N-5: methylXanthomonas oryzae pv. oryzaeInhibition Rate at 100 µg/mL56% nih.govresearchgate.net
4aN-3: phenyl; N-5: 1-phenylethylStaphylococcus aureusMIC4 µg/mL researchgate.net
4aN-3: phenyl; N-5: 1-phenylethylCandida albicansMIC4 µg/mL researchgate.net
4aN-3: phenyl; N-5: 1-phenylethylCandida kruseiMIC8 µg/mL researchgate.net

The this compound scaffold is a promising starting point for the development of novel antiparasitic agents, particularly against protozoans like Leishmania. tandfonline.comnih.gov SAR studies have revealed that specific substitutions can significantly enhance efficacy.

In a study evaluating a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones against Leishmania major, several compounds demonstrated potent leishmanicidal activity. tandfonline.comnih.gov Compounds with IC50 values as low as 1.39 µM were identified. tandfonline.com For instance, compound 10 (3-(4-bromobenzyl)-5-(4-nitrophenyl)tetrahydro-2H-1,3,5-thiadiazine-2-thione) exhibited an IC50 of 1.39 µM, while compound 6 (3-benzyl-5-(4-nitrophenyl)tetrahydro-2H-1,3,5-thiadiazine-2-thione) had an IC50 of 2.00 µM. tandfonline.com These values indicate high potency, in some cases surpassing that of the standard drug pentamidine (B1679287) (IC50 = 7.52 µM). tandfonline.comnih.gov The presence of electron-withdrawing groups (like the nitro group on the phenyl ring at N-5) and halogenated benzyl groups (at N-3) appears to be favorable for anti-leishmanial activity.

Anti-leishmanial Activity of Selected this compound Derivatives against Leishmania major
CompoundSubstituentsIC50 (µM)Reference
3N-3: 4-chlorobenzyl; N-5: 4-nitrophenyl2.17 tandfonline.comnih.gov
4N-3: 4-fluorobenzyl; N-5: 4-nitrophenyl2.39 tandfonline.comnih.gov
6N-3: benzyl; N-5: 4-nitrophenyl2.00 tandfonline.comnih.gov
10N-3: 4-bromobenzyl; N-5: 4-nitrophenyl1.39 tandfonline.comnih.gov
Pentamidine (Standard)-7.52 tandfonline.comnih.gov

The application of this compound derivatives extends to agriculture, where they have been investigated as agents for plant protection. nih.govresearchgate.net Their ability to inhibit the growth of phytopathogenic bacteria and fungi makes them valuable candidates for the development of new agrochemicals.

Research has focused on derivatives that can control bacterial diseases in crops. nih.govpeerj.com A study synthesizing 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole moiety found several compounds with significant antimicrobial effects against plant pathogens. nih.govresearchgate.net As mentioned previously, compound 8a showed promising activity against Rhizoctonia solani and Xanthomonas oryzae pv. oryzae. nih.govresearchgate.net The results indicate that the substituents on both the 1,3,5-thiadiazine-2-thione and the 1,3,4-thiadiazole rings play a crucial role in the antimicrobial activities of these compounds. nih.govresearchgate.net The success of these derivatives suggests that further structural modifications could lead to the discovery of highly effective and potentially eco-friendly agrochemicals for managing plant diseases. nih.gov

Activity of Compound 8a against Plant Pathogens
Target OrganismType of PathogenActivity MeasurementResultReference
Xanthomonas oryzae pv. oryzicolaBacteriumInhibition Rate at 100 µg/mL30% nih.govresearchgate.net
Xanthomonas oryzae pv. oryzaeBacteriumInhibition Rate at 100 µg/mL56% nih.govresearchgate.net
Rhizoctonia solaniFungusEC5033.70 µg/mL nih.govresearchgate.net
Fusarium graminearumFungusInhibition Rate at 100 µg/mL- nih.govresearchgate.net

Design of Antifibrinolytic Agents

The investigation into this compound derivatives as potential antifibrinolytic agents has focused on modifying substituents at the N-3 and N-5 positions of the heterocyclic ring to enhance activity. A notable series of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives has been synthesized and evaluated for their ability to inhibit fibrinolysis. The antifibrinolytic effects of these compounds were assessed in vitro and benchmarked against tranexamic acid, a standard clinical antifibrinolytic agent.

Detailed research findings indicate that the nature of the substituent at the N-3 position plays a crucial role in the observed activity. Among the synthesized compounds, the derivative with a methyl group at the N-3 position, identified as 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Ia), demonstrated the most potent antifibrinolytic effect. nih.govmdpi.com This compound exhibited an activity level of 104% relative to tranexamic acid, indicating it is slightly more potent than the standard drug in the tested model. nih.govmdpi.com

Further structure-activity relationship analysis revealed that increasing the size of the alkyl substituent at the N-3 position influenced the potency. Derivatives with ethyl (Ib), iso-propyl (Id), and isobutyl (Ig) groups at this position displayed antifibrinolytic activity comparable to that of tranexamic acid. nih.gov This suggests that small, non-bulky alkyl groups at the N-3 position are favorable for maintaining effective antifibrinolytic properties within this chemical series.

The data from these studies are summarized in the table below, which compares the relative activity of various derivatives to the standard, tranexamic acid.

Compound IDN-3 SubstituentRelative Antifibrinolytic Activity (%) vs. Tranexamic Acid
IaMethyl104%
IbEthylSimilar to standard
Idiso-PropylSimilar to standard
Igiso-ButylSimilar to standard

Development of Antioxidant Compounds

The this compound scaffold has also been explored for the development of compounds with antioxidant properties. Research has indicated that derivatives of this heterocyclic system can act as effective radical scavengers. nih.govmdpi.com Studies on various 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones have demonstrated a moderate level of antioxidant potential. nih.gov In one study, a series of these compounds exhibited IC50 values ranging from 60.9 to 93.6 μM in a standard antioxidant assay, which were compared against the known antioxidant butylated hydroxyanisole (BHA), which had an IC50 value of 44.2 μM. nih.gov

A specific derivative, 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (B14016094) (THTT), was evaluated for its antioxidant capacity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com The study determined an IC50 value of 97.75 μg/mL, confirming that the compound possesses notable antioxidant activity. mdpi.com This activity is considered beneficial in models of neurodegenerative conditions where oxidative stress is a contributing factor. mdpi.com

Further research has extended to the creation of 1,3,5-thiadiazine-2-thione derivatives of chitosan (B1678972), a natural polysaccharide. nih.gov These modified chitosan derivatives were assessed for their ability to scavenge hydroxyl and superoxide (B77818) radicals and for their reducing power. The results showed that the introduction of the 1,3,5-thiadiazine-2-thione moiety significantly enhanced the antioxidant activity compared to the original chitosan polymer. nih.gov

The antioxidant activities of selected this compound derivatives are presented in the table below.

Compound/SeriesAssayResult (IC50 Value)Reference Standard (IC50)
3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thionesNot Specified60.9 - 93.6 μMButylated Hydroxyanisole (44.2 μM)
3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT)DPPH Radical Scavenging97.75 μg/mLNot specified in study

Coordination Chemistry of 1,3,5 Thiadiazinane 4 Thione Derivatives As Ligands

Synthesis and Characterization of Metal Chelates and Complexes

The synthesis of metal complexes with 1,3,5-thiadiazine-2-thione derivatives typically involves the reaction of the synthesized ligand with various metal salts in a suitable solvent. Studies have reported the successful synthesis and characterization of complexes with a range of transition metals, including nickel(II), cobalt(II), copper(II), zinc(II), and iron(II).

The general synthetic route involves the initial preparation of the 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione ligand. This is often achieved through a multi-step reaction involving primary amines, carbon disulfide, and formaldehyde (B43269). Following the synthesis and purification of the ligand, it is then reacted with metal salts, such as sulfates or chlorides, in a buffered medium to yield the corresponding organometallic complexes. medwinpublishers.comresearchgate.net

Characterization of these synthesized metal complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structures. These methods include:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. A noticeable shift in the C=S stretching vibration band to a lower frequency in the metal complex spectrum compared to the free ligand is a strong indicator of the sulfur atom's involvement in coordination with the metal ion. medwinpublishers.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) bonds. medwinpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligands and to observe changes upon complexation. Shifts in the chemical shifts of protons and carbons near the coordination sites can provide further evidence of metal-ligand binding.

Mass Spectrometry: This technique is employed to determine the molecular weight of the synthesized compounds and their fragmentation patterns, which helps in confirming their proposed structures. medwinpublishers.com

Elemental Analysis: CHNS (carbon, hydrogen, nitrogen, and sulfur) analysis is used to determine the empirical formula of the synthesized complexes and to verify their purity. medwinpublishers.com

The table below summarizes the characterization data for a representative copper complex of a 1,3,5-thiadiazine-2-thione derivative.

Technique Observation for Ligand (1) Observation for Copper Complex [Cu(1)SO₄]⁻² Inference
IR (C=S band)~1435 cm⁻¹~690 cm⁻¹Shift indicates coordination of the thione sulfur to the copper ion. medwinpublishers.com
IR (M-S band)Not present~612 cm⁻¹Appearance confirms the formation of a copper-sulfur bond. medwinpublishers.com

Ligand Binding Modes and Coordination Geometries

The coordination behavior of thione ligands, such as 1,3,5-thiadiazinane-4-thione derivatives, is of considerable interest due to their variable binding modes. medwinpublishers.com Based on studies of analogous compounds, these ligands can act as monodentate or bidentate chelating agents.

The most common binding mode observed for 1,3,5-thiadiazine-2-thione derivatives involves the coordination of the exocyclic sulfur atom of the thione group (C=S) to the metal center. medwinpublishers.com This is evidenced by the significant shift of the C=S stretching frequency in the IR spectra of the metal complexes. medwinpublishers.com

Depending on the substituents on the 1,3,5-thiadiazine ring and the nature of the metal ion, other donor atoms such as the ring nitrogen atoms or substituent functional groups could also be involved in coordination, leading to the formation of stable chelate rings. For instance, if the substituents at the 3 and 5 positions contain donor atoms like oxygen or nitrogen, the ligand could act as a bidentate or even a polydentate ligand.

The coordination geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For the metal complexes of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, various geometries have been proposed based on spectral and magnetic susceptibility data. For instance, tetrahedral geometries are often suggested for Ni(II), Co(II), Zn(II), and Fe(II) complexes, while Cu(II) complexes may exhibit a square planar geometry.

The table below outlines the proposed coordination geometries for various metal complexes of 1,3,5-thiadiazine-2-thione derivatives.

Metal Ion Proposed Coordination Geometry
Ni(II)Tetrahedral
Co(II)Tetrahedral
Cu(II)Square Planar
Zn(II)Tetrahedral
Fe(II)Tetrahedral

Future Research Directions and Translational Perspectives for 1,3,5 Thiadiazinane 4 Thione Chemistry

Novel Synthetic Route Development and Optimization

The advancement of 1,3,5-thiadiazinane-4-thione chemistry is contingent on the development of more efficient, versatile, and environmentally benign synthetic methodologies.

Conventional vs. Modern Approaches: The traditional synthesis of 3,5-disubstituted THTT derivatives typically involves a multi-step process. mdpi.com This route begins with the formation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, which is then reacted with formaldehyde (B43269) and a second amine in a cyclocondensation reaction. nih.govmdpi.com While effective, this method can be time-consuming and may present challenges in purification.

Future research is pivoting towards more streamlined and sophisticated synthetic strategies:

One-Pot and Multicomponent Reactions: The development of one-pot synthetic methodologies, such as the catalyst-free, three-component reaction used for similar triazine structures, offers a promising avenue for improving efficiency. nih.gov Such procedures reduce reaction time, minimize waste, and simplify purification. One-pot syntheses of 5-hydroxyalkylated thiadiazine thiones have already been successfully developed. nih.gov

Solid-Phase and Polymer-Supported Synthesis: To facilitate the creation of compound libraries for high-throughput screening, solid-phase synthesis techniques are being explored. mdpi.com An efficient liquid-phase synthesis using a soluble polymer support like polyethylene (B3416737) glycol (PEG) has also been described, enabling a one-pot condensation under mild conditions. researchgate.net These methods are particularly advantageous for generating diverse derivatives for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: A significant area for optimization lies in the adoption of greener reaction conditions. Investigating the use of aqueous media, as supported by computational studies showing water's active role in promoting heterocyclization, can reduce reliance on volatile organic solvents. nih.gov

Optimization efforts should focus on improving yields, expanding the substrate scope to introduce novel functionalities, and enhancing the atom economy of the reactions.

Rational Design and Synthesis of Advanced Functional Materials

Beyond direct therapeutic or agrochemical applications, the this compound scaffold can be engineered into advanced functional materials with tailored properties.

Prodrug and Drug Delivery Systems (DDS): The THTT moiety is an ideal candidate for creating biolabile prodrugs. mdpi.com Its high lipid solubility can enhance the cellular uptake of polar drugs, and it can be designed to undergo enzymatic or chemical hydrolysis in vivo to release the parent drug. mdpi.comnih.gov This approach has been successfully used to create prodrugs of compounds like isoniazid (B1672263) to overcome drug resistance in tuberculosis treatment. scispace.com Future work should focus on attaching the THTT scaffold to other classes of drugs to improve their pharmacokinetic profiles.

Advanced Agrochemical Formulations: In agriculture, the efficacy of pesticides can be dramatically improved through advanced formulations. Derivatives like Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) are used as soil fumigants. A key future direction is the development of controlled-release systems. By incorporating potent this compound-based biocides into biocompatible carriers like hydrogels, it may be possible to achieve sustained release, reducing the environmental impact and improving long-term efficacy against soilborne pathogens.

Combinatorial Optimization: The rational design of new derivatives for specific functions is crucial. A "combinatorial optimization" method, where bioactive fragments are combined, has been used to create novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, resulting in compounds with potent antimicrobial activity for crop protection. nih.gov This modular design approach allows for the fine-tuning of biological activity.

Exploration of Untapped Biological Targets and Mechanistic Insights

While the broad-spectrum bioactivity of THTT derivatives is well-documented, the precise molecular mechanisms and full range of potential therapeutic targets remain largely unexplored. peerj.comnih.govnih.gov

Moving Beyond Broad-Spectrum Activity: Much of the existing research confirms general antibacterial, antifungal, or antiparasitic effects. nih.gov A critical next step is to move from phenotypic screening to target-based discovery. Future studies should aim to identify the specific enzymes or cellular pathways that these compounds inhibit. For instance, the antiprotozoal activity of THTTs is thought to stem from the in-situ generation of isothiocyanates, which may interact with cysteine proteinases in parasites. nih.gov Verifying this and identifying the specific proteinases involved would provide crucial mechanistic insight.

Exploring New Therapeutic Areas: The structural versatility of the scaffold suggests its potential in therapeutic areas beyond antimicrobial applications. A recent study investigated THTT derivatives for the treatment of neuropathic pain, an untapped application. The study found that specific derivatives could attenuate neuroinflammation, suggesting a novel mechanism of action involving mediators like NF-κB and pro-inflammatory cytokines. nih.gov This highlights the potential for THTT compounds in treating inflammation-related disorders.

Structure-Activity Relationship (SAR) Studies: Deeper mechanistic understanding is essential for rational drug design. It is known that lipophilic groups at the N-3 and N-5 positions can enhance antimicrobial activity, but often with increased toxicity. mdpi.com Detailed SAR studies are needed to decouple the desired bioactivity from off-target effects, leading to the design of safer and more potent compounds. researchgate.nettandfonline.com

Integration of Computational Design in Drug Discovery and Agrochemical Development

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel this compound derivatives.

Informing Synthesis and Mechanistic Understanding: Computational tools can provide deep insights into reaction mechanisms. Density Functional Theory (DFT) studies have been used to elucidate the cyclization route for THTT synthesis in an aqueous medium, confirming the active role of water molecules in promoting the reaction. researchgate.netnih.gov This knowledge can be used to further optimize reaction conditions for higher efficiency and yield.

Predicting Biological Activity and Targets:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can develop mathematical models that correlate the chemical structure of derivatives with their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

Molecular Docking: This technique can be used to predict how THTT derivatives bind to the active sites of specific biological targets, such as enzymes in pathogens or human proteins. tandfonline.comnih.govnih.govuowasit.edu.iqresearchgate.net Docking studies can help identify likely molecular targets, explain observed SAR, and guide the design of derivatives with improved binding affinity and selectivity. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding interactions. tandfonline.comnih.gov

By integrating these computational approaches, the design-synthesis-test-analyze cycle can be made significantly more efficient, reducing the time and cost associated with the development of new drugs and agrochemicals based on the this compound scaffold.

Detailed Research Findings

The following table summarizes key findings for specific derivatives of this compound, highlighting their synthesis and biological activities.

Compound IDCompound NameKey Research Finding
8a N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideShowed superior antifungal activity against Rhizoctonia solani (EC₅₀ = 33.70 µg/mL) compared to the commercial fungicide hymexazol (B17089) (EC₅₀ = 67.10 µg/mL). Also exhibited better antibacterial effects against Xanthomonas oryzae pv. oryzae than the commercial bactericide thiodiazole-copper. nih.govresearchgate.net
TDT1 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidInvestigated as a novel agent for neuropathic pain, showing potential to attenuate neuroinflammation. nih.gov
TDT2 2-(5-propyl-2-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidInvestigated alongside TDT1 for its therapeutic potential against chronic constriction injury-induced neuroinflammation and neuropathic pain. nih.gov
Various 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thionesA series of derivatives demonstrated significant antileishmanial activity against Leishmania major, with some compounds showing IC₅₀ values as low as 1.39 µM. tandfonline.com
Various Tetrahydro-2H- scispace.comtandfonline.comasianpubs.orgthiadiazine-2-thione (THTT) derivatives of IsoniazidSynthesized as prodrugs to overcome drug resistance. The derivatives showed higher lipophilicity than the parent drug and exhibited antitubercular activity against Mycobacterium tuberculosis. scispace.com

Q & A

Q. How is 1,3,5-Thiadiazinane-4-thione synthesized, and what are the critical reaction conditions?

The compound is synthesized via cyclization of thiourea intermediates. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates to form thioureas, which are cyclized using formaldehyde and HCl under heating (90–95°C for 4 hours). Purification is achieved via silica gel column chromatography with 60% EtOAc/hexane . Alternative routes involve acid-catalyzed cyclization (e.g., FeCl₃·6H₂O) for derivatives like 1,3,5-triazinane-2,4-dithiones .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent integration and electronic environments.
  • Mass spectrometry (MS/HRMS) : Validates molecular weight and fragmentation patterns.
  • Melting point analysis : Assesses purity (e.g., derivatives reported at 218–220°C) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields, harsh conditions) be addressed for this compound derivatives?

Optimization strategies include:

  • Catalyst selection : Lewis acids (FeCl₃) improve reaction efficiency for triazinane-dithiones .
  • Solvent systems : Polar aprotic solvents (DMAc) enhance cyclization kinetics .
  • Temperature modulation : Controlled heating (e.g., 80°C) minimizes side reactions .

Q. What structural features influence the biological activity of this compound derivatives?

Activity variations (e.g., antimicrobial, antitumor) correlate with:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, Br) enhance bioactivity in oxadiazinane-thiones .
  • Heterocyclic fusion : Benzothiazole moieties improve antiviral activity by mimicking nucleotide bases .
  • Spatial arrangement : Bulky aryl groups in triazinane-thiones reduce cytotoxicity while maintaining efficacy .

Q. How can contradictions in biological activity data (e.g., species-specific responses) be resolved?

Methodological approaches include:

  • Dose-response profiling : Validate activity thresholds across species (e.g., Entry 3a vs. 3f in bioactivity tables) .
  • Structural analogs : Test derivatives with incremental substitutions to isolate active pharmacophores .
  • Mechanistic studies : Use in vitro assays (e.g., enzyme inhibition) to decouple target-specific effects .

Q. What crystallographic methods are recommended for resolving this compound structures?

  • Software : SHELXL for small-molecule refinement; SHELXS/SHELXD for phase determination .
  • Data quality : High-resolution (<1.0 Å) or twinned datasets improve accuracy.
  • Validation : Cross-check with NMR/HRMS to confirm bond lengths and angles .

Methodological Rigor

Q. How can researchers ensure validity when designing experiments for novel this compound derivatives?

  • Triangulation : Combine quantitative (e.g., IC₅₀ values) and qualitative (e.g., crystallography) data .
  • Replication : Repeat syntheses under standardized conditions to confirm yield/activity .
  • Control groups : Include reference compounds (e.g., benzothiazole analogs) for bioactivity benchmarks .

Q. What strategies mitigate biases in interpreting biological or spectroscopic data?

  • Blinded analysis : Separate synthesis and characterization teams to reduce confirmation bias .
  • Statistical rigor : Use ANOVA for bioactivity comparisons (e.g., Sp1–Sp5 in activity tables) .
  • Peer validation : Cross-verify spectral data with independent labs .

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